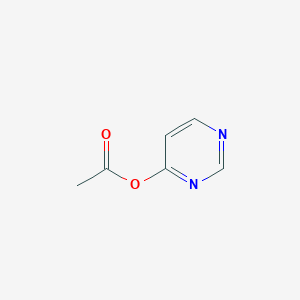
Pyrimidin-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidin-4-yl acetate is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 this compound specifically has an acetate group attached to the fourth position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidin-4-yl acetate can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the acetate ester at the fourth position of the pyrimidine ring.
Another method involves the use of palladium-catalyzed coupling reactions, where pyrimidine derivatives are reacted with acetylating agents in the presence of a palladium catalyst. This method offers high selectivity and yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of pyrimidine-4-carboxylic acid.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of various substituted pyrimidine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyrimidin-4-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.
Medicine: Pyrimidine derivatives have been studied for their potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mecanismo De Acción
The mechanism of action of pyrimidin-4-yl acetate depends on its specific application. In biological systems, it may act as a precursor for the synthesis of nucleotides, which are involved in various cellular processes such as DNA replication and repair. The acetate group can be hydrolyzed to release acetic acid, which can participate in metabolic pathways.
Comparación Con Compuestos Similares
Pyrimidin-4-yl acetate can be compared with other pyrimidine derivatives, such as:
Pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
Dihydrothis compound: Reduced form of this compound.
Pyrimidine-4-amine: Contains an amino group at the fourth position instead of an acetate group.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules, and its applications in biology and medicine highlight its importance in scientific research.
Propiedades
Número CAS |
98197-80-9 |
|---|---|
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
pyrimidin-4-yl acetate |
InChI |
InChI=1S/C6H6N2O2/c1-5(9)10-6-2-3-7-4-8-6/h2-4H,1H3 |
Clave InChI |
MCUFMXVJDURFIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=NC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



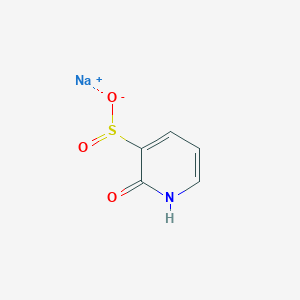

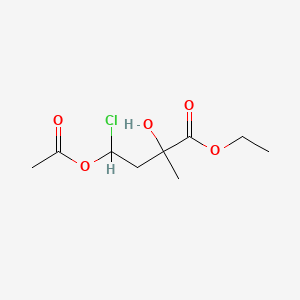
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
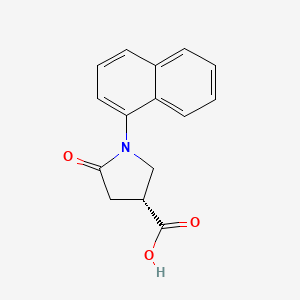
![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)
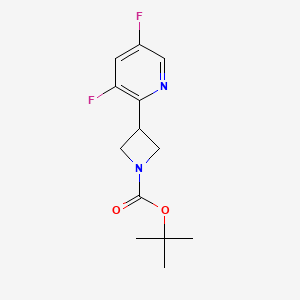
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
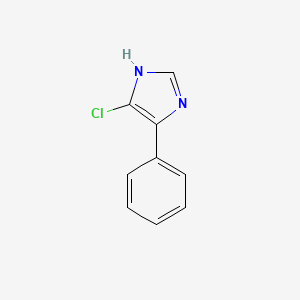

![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
